molecular formula C7H14ClNO3 B2715951 methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride CAS No. 2375270-24-7

methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride

Cat. No.: B2715951
CAS No.: 2375270-24-7
M. Wt: 195.64
InChI Key: PHGXICCXVYVJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their unique structural properties and potential biological activities

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-2-methoxyacetate has a wide range of scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)-2-methoxyacetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)-2-methoxyacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., NaH), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and cycloaddition products. These products can be further functionalized for specific applications in research and industry.

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yl)-2-methoxyacetate involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound for its targets . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives, such as:

Uniqueness

Methyl 2-(azetidin-3-yl)-2-methoxyacetate is unique due to its specific structural features and the presence of the methoxyacetate group, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6(7(9)11-2)5-3-8-4-5;/h5-6,8H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGXICCXVYVJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CNC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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